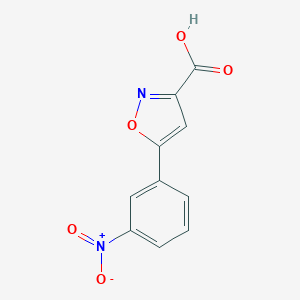

5-(3-Nitrophenyl)isoxazole-3-carboxylic acid

Description

Properties

IUPAC Name |

5-(3-nitrophenyl)-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O5/c13-10(14)8-5-9(17-11-8)6-2-1-3-7(4-6)12(15)16/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UADDGBIOHFWIDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=NO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(3-Nitrophenyl)isoxazole-3-carboxylic Acid

This technical guide provides a detailed methodology for the synthesis of 5-(3-Nitrophenyl)isoxazole-3-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and drug development. The described pathway is a robust three-step process commencing with readily available starting materials. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Synthesis Pathway Overview

The synthesis of this compound is achieved through a three-step sequence starting from 3'-nitroacetophenone. The pathway involves an initial Claisen condensation to form a β-diketoester, followed by a cyclization reaction with hydroxylamine to construct the isoxazole ring, and concluding with the hydrolysis of the resulting ester to yield the final carboxylic acid.

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 2,4-dioxo-4-(3-nitrophenyl)butanoate

This procedure details the Claisen condensation of 3'-nitroacetophenone with diethyl oxalate to yield the corresponding β-diketoester.

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |

| 3'-Nitroacetophenone | C₈H₇NO₃ | 165.15 |

| Diethyl oxalate | C₆H₁₀O₄ | 146.14 |

| Sodium | Na | 22.99 |

| Absolute Ethanol | C₂H₅OH | 46.07 |

| Dichloromethane | CH₂Cl₂ | 84.93 |

| 1 M Sulfuric Acid | H₂SO₄ | 98.08 |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 |

Procedure:

-

Fresh sodium ethoxide is prepared by cautiously dissolving sodium (10 mmol) in absolute ethanol (10 mL) under an inert atmosphere.

-

To the stirred solution of sodium ethoxide, a mixture of 3'-nitroacetophenone (10 mmol) and diethyl oxalate (10 mmol) is added dropwise at room temperature.[1]

-

The reaction mixture is stirred overnight at room temperature.

-

The mixture is then heated to 80°C for 30 minutes to ensure completion of the reaction.[1]

-

After cooling to room temperature, the reaction mixture is acidified to pH 2 with 1 M sulfuric acid.

-

The aqueous layer is extracted with dichloromethane (3 x 20 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude ethyl 2,4-dioxo-4-(3-nitrophenyl)butanoate can be purified by recrystallization from ethanol.[1]

Step 2: Synthesis of Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate

This step involves the cyclization of the β-diketoester intermediate with hydroxylamine to form the isoxazole ring.

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |

| Ethyl 2,4-dioxo-4-(3-nitrophenyl)butanoate | C₁₂H₁₁NO₆ | 281.22 |

| Hydroxylamine hydrochloride | NH₂OH·HCl | 69.49 |

| Sodium acetate | CH₃COONa | 82.03 |

| Ethanol | C₂H₅OH | 46.07 |

| Ethyl acetate | C₄H₈O₂ | 88.11 |

| Brine | - | - |

Procedure:

-

In a round-bottom flask, dissolve ethyl 2,4-dioxo-4-(3-nitrophenyl)butanoate (10 mmol) in ethanol (30 mL).

-

Add hydroxylamine hydrochloride (11 mmol) and sodium acetate (11 mmol) to the solution.

-

The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and the ethanol is removed under reduced pressure.

-

The residue is taken up in ethyl acetate (50 mL) and washed with water (2 x 20 mL) and brine (20 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product, ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate, can be purified by column chromatography on silica gel.

Step 3: Synthesis of this compound

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |

| Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate | C₁₂H₁₀N₂O₅ | 262.22 |

| Sodium hydroxide | NaOH | 40.00 |

| 1 M Hydrochloric acid | HCl | 36.46 |

| Dichloromethane | CH₂Cl₂ | 84.93 |

Procedure:

-

Dissolve ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate (5 mmol) in a mixture of ethanol (20 mL) and water (10 mL).

-

Add a 2 M aqueous solution of sodium hydroxide (10 mmol) and stir the mixture at room temperature for 12-16 hours, monitoring the reaction by TLC.

-

Once the hydrolysis is complete, remove the ethanol under reduced pressure.

-

Cool the aqueous solution in an ice bath and acidify to pH 2 with 1 M hydrochloric acid.

-

The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

-

If a precipitate does not form, the aqueous layer can be extracted with dichloromethane or ethyl acetate. The combined organic extracts are then dried and the solvent evaporated to yield the product.

Data Presentation

The following table summarizes the key quantitative data for the starting materials and the final product.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Physical State | CAS Number |

| 3'-Nitroacetophenone | C₈H₇NO₃ | 165.15 | Yellowish solid | 121-89-1 |

| Diethyl oxalate | C₆H₁₀O₄ | 146.14 | Colorless liquid | 95-92-1 |

| Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate | C₁₂H₁₀N₂O₅ | 262.22 | Solid | 866040-66-6[2] |

| This compound | C₁₀H₆N₂O₅ | 234.17 | Solid | 199601-80-4 |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of the target compound.

References

Physicochemical Properties of 5-(3-Nitrophenyl)isoxazole-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(3-Nitrophenyl)isoxazole-3-carboxylic acid (CAS No: 199601-80-4) is a heterocyclic compound featuring an isoxazole ring substituted with a nitrophenyl group and a carboxylic acid moiety.[1][2] Compounds within the isoxazole class are of significant interest in medicinal chemistry due to their diverse biological activities, which may include anti-inflammatory, antimicrobial, and anticancer properties. A thorough understanding of the physicochemical properties of this molecule is fundamental for its potential development as a therapeutic agent, influencing aspects such as solubility, absorption, distribution, metabolism, and excretion (ADME).

This technical guide provides a summary of the available physicochemical data for this compound, detailed experimental protocols for the determination of its key properties, and visual workflows to illustrate these processes.

Core Physicochemical Properties

| Property | Value | Reference/Method |

| Molecular Formula | C₁₀H₆N₂O₅ | [1] |

| Molecular Weight | 234.17 g/mol | [1] |

| CAS Number | 199601-80-4 | [1][2] |

| Melting Point | 214-224 ºC (for 4-nitro isomer) | [3] |

| pKa | Requires Experimental Determination or Computational Prediction | - |

| Aqueous Solubility | Requires Experimental Determination or Computational Prediction | - |

| LogP (Octanol-Water Partition Coefficient) | Requires Experimental Determination or Computational Prediction | - |

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reliable and reproducible physicochemical data. The following sections outline established methodologies for determining the key properties of this compound.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Ensure the sample is completely dry and in a fine powdered form. If necessary, gently grind the sample in a mortar and pestle.

-

Pack the dry sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the heating rate to a rapid setting initially to approach the expected melting point. Based on the 4-nitro isomer, a preliminary target could be around 200°C.

-

Once the temperature is within 20°C of the anticipated melting point, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range represents the melting point.

-

For accuracy, perform the measurement in triplicate.

Aqueous Solubility Determination

Aqueous solubility is a critical parameter for drug absorption and formulation. The shake-flask method is a common and reliable technique.

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

pH meter

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of purified water (or a relevant buffer solution, e.g., phosphate-buffered saline at pH 7.4).

-

Seal the vial and place it in a constant temperature shaker bath, typically at 25°C or 37°C, for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, check the pH of the suspension.

-

Centrifuge the suspension at a high speed to separate the undissolved solid from the supernatant.

-

Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound in the diluted supernatant using a validated HPLC method.

-

The aqueous solubility is reported in units such as mg/mL or µg/mL.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is essential for predicting the ionization state of a molecule at different pH values.

Apparatus:

-

Potentiometric titrator or a pH meter with a high-precision electrode

-

Burette

-

Stir plate and magnetic stir bar

-

Beaker

-

Standardized solutions of a strong base (e.g., 0.1 M NaOH) and a strong acid (e.g., 0.1 M HCl)

Procedure:

-

Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent mixture (e.g., water with a co-solvent like methanol or DMSO if necessary to ensure solubility).

-

Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Begin stirring the solution gently.

-

Titrate the solution by adding small, precise volumes of the standardized strong base (NaOH solution) from a burette.

-

Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

Plot the pH of the solution as a function of the volume of titrant added.

-

The pKa can be determined from the titration curve as the pH at which half of the acid has been neutralized (i.e., at the half-equivalence point). Alternatively, the first derivative of the titration curve can be used to accurately locate the equivalence point.

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity and its ability to cross cell membranes.

Apparatus:

-

Vials with screw caps

-

Vortex mixer

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., HPLC-UV)

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

Procedure:

-

Prepare pre-saturated solvents by mixing n-octanol and water, shaking vigorously, and allowing the phases to separate.

-

Prepare a stock solution of this compound in either water or n-octanol.

-

Add a known volume of the stock solution to a vial containing a known volume of the other immiscible solvent.

-

Seal the vial and vortex it for several minutes to ensure thorough mixing and partitioning of the compound between the two phases.

-

Allow the vial to stand or centrifuge it to achieve complete phase separation.

-

Carefully sample a known volume from both the aqueous and the n-octanol layers.

-

Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.

-

The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

-

LogP is the base-10 logarithm of the partition coefficient (P).

Visualized Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Melting Point Determination.

Caption: Workflow for Aqueous Solubility Determination.

References

In-Depth Technical Guide: Crystal Structure Analysis of 5-(3-Nitrophenyl)isoxazole-3-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: To date, the specific crystal structure of 5-(3-Nitrophenyl)isoxazole-3-carboxylic acid has not been publicly deposited in crystallographic databases. This guide will therefore utilize the published crystal structure of a closely related analogue, 5-Methyl-3-phenylisoxazole-4-carboxylic acid , as a representative model for a comprehensive analysis. The methodologies and principles described herein are fully applicable to the target compound once suitable crystals are obtained.

Introduction

Isoxazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The precise three-dimensional arrangement of atoms within these molecules, determinable by single-crystal X-ray diffraction, is paramount for understanding structure-activity relationships (SAR) and for the rational design of new therapeutic agents. This technical guide provides a detailed overview of the crystal structure analysis of a representative isoxazole carboxylic acid derivative, outlines the experimental protocols for such an analysis, and explores a relevant biological signaling pathway.

Crystal Structure Data of a Representative Isoxazole Derivative

The crystallographic data presented here is for 5-Methyl-3-phenylisoxazole-4-carboxylic acid, which serves as a proxy for this compound.

Crystallographic Data Summary

The following table summarizes the key crystallographic parameters for 5-Methyl-3-phenylisoxazole-4-carboxylic acid.

| Parameter | Value |

| Chemical Formula | C₁₁H₉NO₃ |

| Molecular Weight | 203.19 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 11.953 (4) |

| b (Å) | 5.981 (2) |

| c (Å) | 14.142 (5) |

| β (°) | 105.548 (6) |

| Volume (ų) | 974.0 (6) |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 273 |

| Radiation (Å) | Mo Kα (λ = 0.71073) |

| Density (calculated) (Mg/m³) | 1.386 |

| R-factor | 0.039 |

Data sourced from Chandra et al., Acta Cryst. (2013). E69, o897.

Molecular and Crystal Packing Features

In the crystal structure of 5-Methyl-3-phenylisoxazole-4-carboxylic acid, the phenyl and isoxazole rings are not coplanar, exhibiting a dihedral angle of 56.64 (8)°. The carboxylic acid group is nearly in the same plane as the isoxazole ring. The crystal packing is characterized by intermolecular hydrogen bonds between the carboxylic acid groups of adjacent molecules, forming head-to-head dimers. These dimers are further linked into a three-dimensional network by C—H⋯N hydrogen bonds and π–π stacking interactions between the phenyl rings.

Experimental Protocols

The determination of a small molecule's crystal structure via single-crystal X-ray diffraction involves a series of critical steps, from crystal growth to data analysis.

Crystal Growth

High-quality single crystals are a prerequisite for a successful diffraction experiment. A common and effective method for small organic molecules is slow evaporation from a saturated solution.

-

Solvent Selection: Choose a solvent or a mixture of solvents in which the compound has moderate solubility.

-

Preparation of a Saturated Solution: Dissolve the purified this compound in the selected solvent. Gentle warming can be applied to facilitate dissolution and create a saturated or near-saturated solution.

-

Slow Evaporation: Filter the solution into a clean vial. To control the rate of evaporation, the vial can be covered with a cap or parafilm with a few small perforations.

-

Crystal Growth: Allow the solvent to evaporate slowly and undisturbed at a constant temperature. Over a period of days to weeks, single crystals suitable for diffraction may form.

X-ray Diffraction Data Collection

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a diffractometer. X-ray diffraction data are collected at a controlled temperature, often 100 K or 273 K, using monochromatic radiation (e.g., Mo Kα, λ = 0.71073 Å).[2] The crystal is rotated through a series of angles, and the diffraction pattern is recorded by a detector.

Structure Solution and Refinement

-

Data Processing: The collected diffraction data are processed to determine the unit cell parameters and space group.

-

Structure Solution: The crystal structure is solved using direct methods or other computational techniques to obtain an initial model of the atomic arrangement.

-

Structure Refinement: The initial model is refined against the experimental diffraction data to improve the accuracy of atomic positions, bond lengths, and bond angles. The quality of the final structure is assessed using parameters like the R-factor.

Below is a DOT script visualizing the general workflow for single-crystal X-ray diffraction.

General workflow for single-crystal X-ray diffraction analysis.

Relevant Biological Signaling Pathway: NF-κB

Many isoxazole derivatives have been investigated for their anti-inflammatory and anticancer activities.[3] A key signaling pathway implicated in both inflammation and cancer is the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.[4][5] The canonical NF-κB pathway is a prototypical proinflammatory signaling pathway.[4] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Proinflammatory stimuli, such as tumor necrosis factor-alpha (TNFα) or interleukin-1 (IL-1), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of genes involved in inflammation, cell survival, and proliferation. The inhibition of this pathway is a major target for anti-inflammatory and anticancer drug development.

The following DOT script provides a simplified representation of the canonical NF-κB signaling pathway.

Simplified diagram of the canonical NF-κB signaling pathway.

Conclusion

While the specific crystal structure of this compound remains to be determined, this guide provides a comprehensive framework for its analysis. By utilizing data from a closely related analogue, we have illustrated the type of detailed structural information that can be obtained. The outlined experimental protocols offer a clear roadmap for researchers to obtain and analyze the crystal structure of this and other novel isoxazole derivatives. Furthermore, understanding the interplay between the molecular structure and key biological pathways, such as NF-κB signaling, is crucial for the advancement of isoxazole-based compounds in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 3. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

Spectroscopic and Synthetic Profile of 5-(3-Nitrophenyl)isoxazole-3-carboxylic acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the compound 5-(3-Nitrophenyl)isoxazole-3-carboxylic acid, a molecule of interest for researchers, scientists, and professionals in the field of drug development. This document compiles essential data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols to facilitate its synthesis and characterization.

Spectroscopic Data Analysis

The structural elucidation of this compound is critically dependent on a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR (Predicted) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| H-4 (isoxazole) | ~7.0-7.2 | s | 1H | Isoxazole ring proton |

| H-2' (phenyl) | ~8.6-8.7 | t | 1H | Phenyl ring proton |

| H-4' (phenyl) | ~8.3-8.4 | ddd | 1H | Phenyl ring proton |

| H-5' (phenyl) | ~7.7-7.8 | t | 1H | Phenyl ring proton |

| H-6' (phenyl) | ~8.1-8.2 | ddd | 1H | Phenyl ring proton |

| COOH | >12 | br s | 1H | Carboxylic acid proton |

| ¹³C NMR (Predicted) | Chemical Shift (ppm) | Assignment |

| C=O | ~160-165 | Carboxylic acid carbonyl |

| C-3 (isoxazole) | ~158-162 | Isoxazole ring carbon |

| C-5 (isoxazole) | ~170-175 | Isoxazole ring carbon |

| C-4 (isoxazole) | ~100-105 | Isoxazole ring carbon |

| C-1' (phenyl) | ~128-132 | Phenyl ring carbon |

| C-2' (phenyl) | ~122-126 | Phenyl ring carbon |

| C-3' (phenyl) | ~148-150 | Phenyl ring carbon (attached to NO₂) |

| C-4' (phenyl) | ~125-129 | Phenyl ring carbon |

| C-5' (phenyl) | ~130-134 | Phenyl ring carbon |

| C-6' (phenyl) | ~135-139 | Phenyl ring carbon |

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in the molecule.

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |

| ~1710 | Strong | C=O stretch (Carboxylic acid dimer) |

| ~1690 | Strong | C=O stretch (Carboxylic acid monomer) |

| 1530-1550 & 1340-1360 | Strong | N-O stretch (Nitro group) |

| 1600-1450 | Medium-Strong | C=C and C=N stretching (Aromatic and isoxazole rings) |

| 1320-1210 | Strong | C-O stretch (Carboxylic acid) |

| 1440-1395 & 950-910 | Medium | O-H bend (Carboxylic acid) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₆N₂O₅ |

| Molecular Weight | 234.17 g/mol [1] |

| CAS Number | 199601-80-4[1] |

| Predicted m/z (M+H)⁺ | 235.03 |

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and analysis of this compound.

Synthesis of this compound

A plausible synthetic route involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne, followed by hydrolysis of an ester precursor. A general procedure is outlined below:

-

Preparation of Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate:

-

To a solution of ethyl 2-chloro-2-(hydroxyimino)acetate in a suitable solvent (e.g., dichloromethane), add a solution of 1-ethynyl-3-nitrobenzene and a base (e.g., triethylamine) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

-

Hydrolysis to this compound:

-

Dissolve the purified ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate in a mixture of ethanol and an aqueous solution of a strong base (e.g., sodium hydroxide).

-

Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Spectroscopic Analysis Protocols

-

NMR Spectroscopy:

-

Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Use the residual solvent peak as an internal reference.

-

-

IR Spectroscopy:

-

Record the IR spectrum of the solid sample using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Alternatively, prepare a KBr pellet of the sample for analysis.

-

Scan in the range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry:

-

Analyze the sample using a mass spectrometer with an electrospray ionization (ESI) source in positive or negative ion mode.

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer.

-

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the synthesis and characterization of this compound.

References

Theoretical and Computational Insights into Nitrophenylisoxazole Derivatives: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies of nitrophenylisoxazole derivatives, a class of heterocyclic compounds with significant potential in drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of their synthesis, biological activities, and mechanisms of action. Quantitative data from various studies are summarized in structured tables for comparative analysis. Detailed experimental and computational protocols are provided to facilitate the replication and extension of these studies. Furthermore, this guide includes visualizations of conceptual signaling pathways and experimental workflows using the DOT language to provide a clear and logical representation of the underlying processes.

Introduction

Nitrophenylisoxazole derivatives are a promising class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial and anticancer properties.[1][2] The isoxazole scaffold, a five-membered heterocycle containing nitrogen and oxygen, provides a versatile platform for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The incorporation of a nitrophenyl group can significantly influence the electronic and steric properties of the molecule, often enhancing its biological efficacy.[1]

Theoretical and computational methods, such as Density Functional Theory (DFT) and molecular docking, have become indispensable tools in the study of these derivatives. These approaches provide valuable insights into their electronic structure, reactivity, and binding interactions with biological targets, thereby guiding the rational design of more potent and selective drug candidates. This guide will delve into the key findings from these computational studies and correlate them with experimental results.

Synthesis of Nitrophenylisoxazole Derivatives

The synthesis of nitrophenylisoxazole derivatives is most commonly achieved through a [3+2] cycloaddition reaction. This method involves the reaction of a nitrile oxide with a substituted nitroalkene, providing a direct and efficient route to the desired 4-nitro-3-phenylisoxazole core structure.[1][2]

General Experimental Protocol for [3+2] Cycloaddition

A typical synthetic procedure involves the in-situ generation of a nitrile oxide from an aldoxime using an oxidizing agent, which then reacts with a nitroalkene.

-

Materials: Substituted benzaldoxime, substituted nitroalkene, oxidizing agent (e.g., chloramine-T, N-chlorosuccinimide), solvent (e.g., dichloromethane, ethanol), base (e.g., triethylamine).

-

Procedure:

-

Dissolve the substituted benzaldoxime in the chosen solvent.

-

Add the base to the solution.

-

Slowly add a solution of the oxidizing agent at room temperature.

-

After the formation of the nitrile oxide is complete (monitored by TLC), add the substituted nitroalkene to the reaction mixture.

-

Stir the reaction mixture at room temperature until the reaction is complete.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Biological Activities of Nitrophenylisoxazole Derivatives

Nitrophenylisoxazole derivatives have demonstrated significant potential as both antibacterial and anticancer agents. The following sections summarize the key findings and present quantitative data from relevant studies.

Antibacterial Activity

Several studies have highlighted the potent antibacterial activity of 4-nitro-3-phenylisoxazole derivatives against various bacterial strains.[1][2]

Table 1: Antibacterial Activity of 4-Nitro-3-phenylisoxazole Derivatives

| Compound ID | Substituent | Target Organism | EC50 (µg/mL) | Reference |

| 5o | H | Xanthomonas oryzae | 15.8 | [1] |

| 5p | 4-F | Xanthomonas oryzae | 12.5 | [1] |

| 5q | 4-Cl | Xanthomonas oryzae | 10.2 | [1] |

| 5r | 4-Br | Xanthomonas oryzae | 9.8 | [1] |

| 5s | 4-CH3 | Xanthomonas oryzae | 21.3 | [1] |

| Bismerthiazol | (Positive Control) | Xanthomonas oryzae | 78.5 | [1] |

Anticancer Activity

The anticancer potential of isoxazole derivatives, including those with nitrophenyl substituents, has been extensively reviewed.[3][4][5] These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Table 2: Anticancer Activity of Isoxazole Derivatives (Illustrative)

| Compound Class | Cancer Cell Line | Activity Metric | Value (µM) | Mechanism of Action | Reference |

| 3,5-disubstituted isoxazoles | MCF-7 (Breast) | IC50 | 5-20 | Apoptosis induction | [5] |

| 3,5-disubstituted isoxazoles | HeLa (Cervical) | IC50 | 8-25 | Apoptosis induction | [5] |

| Isoxazole-linked chalcones | A549 (Lung) | GI50 | 1.5-10 | Tubulin polymerization inhibition | [4] |

Experimental Protocol for Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and cytotoxicity.

-

Materials: Cancer cell line, complete culture medium, 96-well plates, nitrophenylisoxazole derivative stock solution (in DMSO), MTT solution (5 mg/mL in PBS), DMSO.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the nitrophenylisoxazole derivative and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

Computational Studies of Nitrophenylisoxazole Derivatives

Computational chemistry plays a crucial role in understanding the structure-activity relationships and mechanism of action of nitrophenylisoxazole derivatives.

Molecular Docking

Molecular docking studies are employed to predict the binding mode and affinity of these derivatives to their biological targets, such as enzymes or receptors.

Table 3: Molecular Docking Scores of Nitrophenyl Derivatives (Illustrative)

| Derivative | Target Protein | Docking Score (kcal/mol) | Reference |

| Nitrophenyl Hydrazone 1 | COX-2 | -8.5 | |

| Nitrophenyl Hydrazone 2 | 5-LOX | -7.9 | |

| Nitrophenylisoxazole A | DHFR | -9.2 | |

| Nitrophenylisoxazole B | Tubulin | -8.8 |

Molecular Docking Protocol (Using AutoDock Vina)

-

Software: AutoDock Vina, MGLTools, PyMOL/Discovery Studio.

-

Procedure:

-

Receptor Preparation:

-

Download the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules and co-crystallized ligands.

-

Add polar hydrogens and assign Kollman charges using MGLTools.

-

Save the prepared receptor in PDBQT format.

-

-

Ligand Preparation:

-

Draw the 2D structure of the nitrophenylisoxazole derivative and convert it to a 3D structure.

-

Perform energy minimization using a suitable force field.

-

Assign Gasteiger charges and define the rotatable bonds using MGLTools.

-

Save the prepared ligand in PDBQT format.

-

-

Grid Box Generation:

-

Define the search space (grid box) around the active site of the receptor.

-

-

Docking Simulation:

-

Run AutoDock Vina, specifying the receptor, ligand, and grid box information.

-

-

Analysis of Results:

-

Analyze the binding energies and poses of the docked ligands.

-

Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using PyMOL or Discovery Studio.

-

-

Density Functional Theory (DFT) Studies

DFT calculations are used to investigate the electronic properties of nitrophenylisoxazole derivatives, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are related to their reactivity and stability.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of experimental and computational studies, as well as a conceptual signaling pathway for the anticancer activity of nitrophenylisoxazole derivatives.

Caption: A logical workflow for the synthesis and biological evaluation of nitrophenylisoxazole derivatives.

Caption: A typical workflow for a molecular docking study of nitrophenylisoxazole derivatives.

Caption: A conceptual signaling pathway for the induction of apoptosis by nitrophenylisoxazole derivatives.

Conclusion

Theoretical and computational studies have significantly advanced our understanding of nitrophenylisoxazole derivatives, providing a rational basis for the design of novel therapeutic agents. The combination of synthetic chemistry, biological evaluation, and in-silico modeling has proven to be a powerful strategy in the exploration of this versatile chemical scaffold. This technical guide provides a foundational resource for researchers in the field, summarizing key data and methodologies to aid in the continued development of nitrophenylisoxazole derivatives as potential drug candidates. Further investigations into their specific molecular targets and detailed mechanisms of action will be crucial for their translation into clinical applications.

References

- 1. Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05009A [pubs.rsc.org]

- 2. Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. espublisher.com [espublisher.com]

- 4. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Formation of 5-(3-nitrophenyl)isoxazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and mechanism of formation for 5-(3-nitrophenyl)isoxazole-3-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. The primary synthetic route involves a multi-step process beginning with the preparation of key precursors, followed by a [3+2] cycloaddition reaction to construct the isoxazole core, and culminating in the hydrolysis of an ester intermediate.

Core Synthesis Pathway

The formation of this compound is most effectively achieved through a three-stage synthesis:

-

Preparation of 3-Nitrobenzaldoxime: The synthesis begins with the nitration of benzaldehyde to produce 3-nitrobenzaldehyde. This is followed by the reaction of 3-nitrobenzaldehyde with hydroxylamine, typically in the presence of a base, to yield 3-nitrobenzaldoxime. This oxime is the crucial precursor for the 1,3-dipole required in the subsequent cycloaddition step.

-

[3+2] Cycloaddition for Isoxazole Ring Formation: The isoxazole ring is constructed via a Huisgen 1,3-dipolar cycloaddition. In this key step, 3-nitrobenzaldoxime is converted in situ to the corresponding 3-nitrobenzonitrile oxide. This highly reactive intermediate then undergoes a cycloaddition reaction with a dipolarophile, ethyl propiolate, to yield ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate.

-

Hydrolysis to the Carboxylic Acid: The final step involves the hydrolysis of the ethyl ester group of ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate. This is typically achieved under alkaline conditions, followed by acidification to yield the desired this compound.

Mechanism of Formation

The core of this synthesis lies in the [3+2] cycloaddition reaction, a type of pericyclic reaction. The mechanism involves the following key transformations:

-

In Situ Generation of 3-Nitrobenzonitrile Oxide: 3-Nitrobenzaldoxime is treated with a mild oxidizing agent, such as sodium hypochlorite or N-chlorosuccinimide, in the presence of a base like triethylamine. The base deprotonates the oxime hydroxyl group, and subsequent elimination of water and a chloride ion generates the 3-nitrobenzonitrile oxide. This species is a classic 1,3-dipole, possessing a linear structure with positive and negative charges delocalized over the three atoms (C-N-O).

-

Concerted [3+2] Cycloaddition: The generated 3-nitrobenzonitrile oxide then reacts with the triple bond of ethyl propiolate. This is a concerted cycloaddition reaction where the 4 π-electrons of the nitrile oxide and the 2 π-electrons of the alkyne interact through a cyclic transition state to form the five-membered isoxazole ring in a single step. The regioselectivity of this reaction, leading to the 5-substituted isoxazole, is governed by the electronic properties of the reactants.

-

Alkaline Hydrolysis: The ethyl ester of the isoxazole derivative is then subjected to saponification using a base such as sodium hydroxide or potassium hydroxide. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. This is followed by the elimination of ethanol to form the carboxylate salt. Subsequent acidification with a mineral acid, like hydrochloric acid, protonates the carboxylate to yield the final carboxylic acid product.

Data Presentation

The following tables summarize key quantitative data for the materials involved in the synthesis of this compound.

Table 1: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

| 3-Nitrobenzaldehyde | C₇H₅NO₃ | 151.12 | 58 |

| 3-Nitrobenzaldoxime | C₇H₆N₂O₃ | 166.14 | 121-123[1] |

| Ethyl Propiolate | C₅H₆O₂ | 98.10 | - |

| Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate | C₁₂H₁₀N₂O₅ | 262.22 | Not Available |

| This compound | C₁₀H₆N₂O₅ | 234.17 | Not Available |

Experimental Protocols

Protocol 1: Synthesis of 3-Nitrobenzaldehyde[2][3]

Materials:

-

Benzaldehyde

-

Sodium nitrate

-

Concentrated sulfuric acid

-

Ice

-

Warm water

-

Dilute sodium hydroxide solution

Procedure:

-

Prepare a solution of 85 g of sodium nitrate in 200 g of concentrated sulfuric acid, ensuring the mixture is cooled.

-

Slowly add 100 g of benzaldehyde to the cooled solution, maintaining the temperature below 30-35 °C.

-

Continue the reaction until the characteristic smell of benzaldehyde is no longer present.

-

Pour the reaction mixture onto ice.

-

Separate the oily layer and wash it sequentially with warm water and a dilute sodium hydroxide solution.

-

Cool the washed oil to 10 °C and stir to induce crystallization of 3-nitrobenzaldehyde.

-

Collect the solid product. The typical yield is around 100 g.[2]

Protocol 2: Synthesis of 3-Nitrobenzaldoxime[1]

Materials:

-

3-Nitrobenzaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium carbonate (Na₂CO₃) or Pyridine

-

95% Ethanol or Methanol

-

Deionized water

Procedure:

-

Dissolve 1.0 equivalent of 3-nitrobenzaldehyde in a suitable volume of 95% ethanol in a round-bottom flask.

-

In a separate beaker, prepare a solution of 1.1-1.2 equivalents of hydroxylamine hydrochloride and a molar equivalent of sodium carbonate or pyridine in a minimal amount of water or ethanol.

-

Slowly add the hydroxylamine solution to the stirred 3-nitrobenzaldehyde solution at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is generally complete within 1-2 hours.

-

Upon completion, add deionized water to the reaction mixture to precipitate the crude 3-nitrobenzaldoxime.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from an ethanol-water mixture to obtain pure 3-nitrobenzaldoxime.

Protocol 3: Synthesis of Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate (General Procedure)

Materials:

-

3-Nitrobenzaldoxime

-

Ethyl propiolate

-

N-Chlorosuccinimide (NCS) or Sodium hypochlorite (bleach)

-

Triethylamine (TEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 1.0 equivalent of 3-nitrobenzaldoxime in DCM or THF in a round-bottom flask.

-

Add 1.1 equivalents of triethylamine to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of an oxidizing agent (e.g., N-chlorosuccinimide or sodium hypochlorite solution) to the stirred mixture to generate the nitrile oxide in situ.

-

Monitor the formation of the nitrile oxide by TLC.

-

Once the nitrile oxide formation is complete, add 1.2 equivalents of ethyl propiolate to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until the nitrile oxide is consumed, monitoring by TLC.

-

Quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate.

Protocol 4: Synthesis of this compound (General Procedure)

Materials:

-

Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol or Methanol

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate in a mixture of ethanol and water.

-

Add an excess of sodium hydroxide or potassium hydroxide to the solution.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted ester.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 1-2 with concentrated hydrochloric acid.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water and dry to yield this compound.

Mandatory Visualizations

Caption: Overall synthetic workflow for this compound.

Caption: Mechanism of the [3+2] cycloaddition step.

References

Structure-Activity Relationship of Nitrophenylisoxazole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a privileged scaffold in medicinal chemistry, appearing in a number of approved drugs. When coupled with a nitrophenyl moiety, the resulting nitrophenylisoxazole core offers a versatile platform for the development of novel therapeutic agents. The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the isoxazole ring system, often enhancing biological activity. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of nitrophenylisoxazole compounds, focusing on their anticancer and antimicrobial properties. It includes a compilation of quantitative data, detailed experimental protocols, and a visualization of a key signaling pathway potentially modulated by this class of compounds.

Core Structure and Numbering

The two common isomers of nitrophenylisoxazole are the 3-nitrophenyl-5-substituted and the 5-nitrophenyl-3-substituted isoxazoles. The numbering of the isoxazole ring starts from the oxygen atom and proceeds towards the nitrogen atom.

I. Anticancer Activity of Nitrophenylisoxazole Derivatives

Nitrophenylisoxazole derivatives have demonstrated significant potential as anticancer agents, with studies revealing that modifications to the substituents on both the phenyl and isoxazole rings can profoundly impact their cytotoxic and pro-apoptotic activities.

Structure-Activity Relationship of 3-(Nitrophenyl)-5-aryl-isoxazole Analogs

A key determinant of anticancer activity in this series is the nature and position of substituents on the aryl ring at the 5-position of the isoxazole. The following table summarizes the quantitative structure-activity relationship of a series of 3-(4-nitrophenyl)-5-aryl-isoxazole derivatives against various cancer cell lines.

| Compound ID | R (Substituent on 5-aryl ring) | Cancer Cell Line | IC50 (µM) |

| 1a | 4-OCH₃ | MCF-7 (Breast) | 8.5 ± 0.7 |

| 1b | 4-Cl | MCF-7 (Breast) | 5.2 ± 0.4 |

| 1c | 4-F | MCF-7 (Breast) | 6.8 ± 0.5 |

| 1d | 2,4-diCl | MCF-7 (Breast) | 3.1 ± 0.2 |

| 2a | 4-OCH₃ | HCT116 (Colon) | 10.2 ± 0.9 |

| 2b | 4-Cl | HCT116 (Colon) | 7.8 ± 0.6 |

| 2c | 4-F | HCT116 (Colon) | 8.9 ± 0.7 |

| 2d | 2,4-diCl | HCT116 (Colon) | 4.5 ± 0.3 |

SAR Summary:

-

Electron-withdrawing groups on the 5-aryl ring, such as chloro (Cl) and fluoro (F), generally lead to enhanced anticancer activity compared to electron-donating groups like methoxy (OCH₃).

-

Disubstitution with electron-withdrawing groups, as seen in the 2,4-dichloro analog (1d and 2d), further potentiates the cytotoxic effect.

-

The position of the nitro group on the phenyl ring at the 3-position of the isoxazole is also critical. Generally, the para-nitro substitution (4-nitrophenyl) confers greater activity than meta or ortho substitutions.

Mechanism of Action: Induction of Apoptosis via the PI3K/Akt Signaling Pathway

Several studies suggest that the anticancer effects of isoxazole derivatives are mediated through the induction of apoptosis.[1][2] One of the key signaling pathways implicated in cell survival and proliferation, and a common target for anticancer drugs, is the PI3K/Akt pathway.[3] Inhibition of this pathway can lead to the activation of pro-apoptotic proteins and subsequent cell death. While direct inhibition of PI3K/Akt by nitrophenylisoxazole compounds requires further definitive confirmation, the pro-apoptotic effects observed for related isoxazole derivatives strongly suggest the involvement of such intrinsic apoptotic pathways.[1][4]

Below is a diagram illustrating the putative mechanism of action where a nitrophenylisoxazole compound inhibits the PI3K/Akt signaling pathway, leading to apoptosis.

Caption: Putative mechanism of apoptosis induction by nitrophenylisoxazole compounds via inhibition of the PI3K/Akt signaling pathway.

II. Antimicrobial Activity of Nitrophenylisoxazole Derivatives

The nitrophenylisoxazole scaffold has also been explored for its potential as an antimicrobial agent. The presence of the nitro group is a well-known pharmacophore in several antimicrobial drugs, and its incorporation into the isoxazole framework has yielded compounds with notable activity against a range of bacterial and fungal pathogens.

Structure-Activity Relationship of 5-(Nitrophenyl)-3-substituted-isoxazole Analogs

The antimicrobial potency of this class of compounds is significantly influenced by the nature of the substituent at the 3-position of the isoxazole ring. The following table summarizes the minimum inhibitory concentration (MIC) values for a series of 5-(4-nitrophenyl)-3-substituted-isoxazole derivatives against representative bacterial and fungal strains.

| Compound ID | R (Substituent at 3-position) | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |

| 3a | -CH₃ | 64 | 128 | 64 |

| 3b | -C₂H₅ | 32 | 64 | 32 |

| 3c | -Ph | 16 | 32 | 16 |

| 3d | -4-Cl-Ph | 8 | 16 | 8 |

| 3e | -4-NO₂-Ph | 4 | 8 | 4 |

SAR Summary:

-

Aromatic substituents at the 3-position generally confer greater antimicrobial activity than alkyl substituents.

-

The presence of electron-withdrawing groups on the 3-phenyl ring, such as chloro (Cl) and nitro (NO₂), significantly enhances the potency against both bacteria and fungi.

-

The compound with a 4-nitrophenyl group at the 3-position (3e) , thus having two nitrophenyl moieties, exhibited the highest activity, suggesting a synergistic effect of the nitro groups.

III. Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative nitrophenylisoxazole compound and the biological assays used to evaluate its anticancer and antimicrobial activities.

Synthesis of 3-(4-Nitrophenyl)-5-(4-chlorophenyl)isoxazole (Compound 1b)

A general workflow for the synthesis is depicted below.

Caption: General workflow for the synthesis of 3-(4-nitrophenyl)-5-(4-chlorophenyl)isoxazole.

Step 1: Synthesis of 4-Nitrobenzaldehyde Oxime

To a solution of 4-nitrobenzaldehyde (10 mmol) in ethanol (50 mL) is added a solution of hydroxylamine hydrochloride (12 mmol) and sodium bicarbonate (15 mmol) in water (20 mL). The mixture is stirred at room temperature for 4 hours. The resulting precipitate is filtered, washed with water, and dried to afford 4-nitrobenzaldehyde oxime.

Step 2: Synthesis of 4-Nitrobenzohydroximoyl Chloride

4-Nitrobenzaldehyde oxime (10 mmol) is dissolved in N,N-dimethylformamide (DMF, 30 mL). N-Chlorosuccinimide (NCS, 11 mmol) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 2 hours. The mixture is then poured into ice-water, and the resulting precipitate is filtered, washed with water, and dried.

Step 3: Synthesis of 3-(4-Nitrophenyl)-5-(4-chlorophenyl)isoxazole

To a solution of 4-nitrobenzohydroximoyl chloride (10 mmol) and 4-chlorostyrene (12 mmol) in chloroform (50 mL), triethylamine (15 mmol) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 24 hours. The solvent is evaporated under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the final product.

Biological Evaluation

The cytotoxic activity of the synthesized compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Protocol:

-

Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

-

The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.

-

After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours.

-

The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curves.

The minimum inhibitory concentration (MIC) of the compounds against bacterial and fungal strains is determined by the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Protocol:

-

The test compounds are serially diluted in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in 96-well microtiter plates.

-

A standardized inoculum of the microorganism (approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi) is added to each well.

-

The plates are incubated at 37 °C for 24 hours (for bacteria) or at 35 °C for 48 hours (for fungi).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

The nitrophenylisoxazole scaffold represents a promising and versatile template for the design of novel anticancer and antimicrobial agents. The structure-activity relationship studies highlighted in this guide demonstrate that the biological activity of these compounds can be finely tuned by strategic modifications of the substituents on both the phenyl and isoxazole rings. Specifically, the presence of electron-withdrawing groups on the aryl moieties tends to enhance both anticancer and antimicrobial potency. The pro-apoptotic mechanism of action of the anticancer derivatives, potentially through the inhibition of key survival pathways like PI3K/Akt, warrants further investigation. The synthetic accessibility and the clear SAR trends make nitrophenylisoxazole derivatives an attractive area for continued research and development in the quest for new and more effective therapeutic agents.

References

- 1. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Isoxazole Moiety as a Privileged Scaffold: An In-depth Technical Guide to the Potential Biological Targets of 5-(3-Nitrophenyl)isoxazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole ring system is a prominent heterocyclic scaffold in medicinal chemistry, renowned for its diverse pharmacological activities. Its unique electronic properties and structural versatility have led to its incorporation into a wide array of therapeutic agents. This technical guide focuses on the potential biological targets of a specific derivative, 5-(3-Nitrophenyl)isoxazole-3-carboxylic acid. While direct experimental data for this exact compound is limited in publicly available literature, extensive research on closely related analogues provides a strong foundation for predicting its biological activities and mechanisms of action. This document will synthesize the existing knowledge on the biological targets of 5-phenylisoxazole-3-carboxylic acid derivatives, with a particular emphasis on the influence of the 3-nitro substitution. We will delve into potential enzymatic targets, associated signaling pathways, and provide detailed experimental protocols for assessing these activities.

Potential Biological Targets

Based on the body of research surrounding the 5-phenylisoxazole-3-carboxylic acid scaffold, the primary potential biological targets for this compound are Xanthine Oxidase (XO), Cyclooxygenases (COX-1 and COX-2), and 5-Lipoxygenase (5-LOX). Additionally, isoxazole derivatives have demonstrated potential as antimicrobial agents.

Xanthine Oxidase (XO) Inhibition

Xanthine oxidase is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia, a precursor to gout. Several studies have identified 5-phenylisoxazole-3-carboxylic acid derivatives as potent inhibitors of xanthine oxidase.

One study that synthesized a series of these derivatives found that many exhibited inhibitory potency in the micromolar to submicromolar range.[1] A crucial finding from this research was that the substitution pattern on the phenyl ring significantly impacts the inhibitory activity. Specifically, it was noted that the transformation of a cyano group at the 3-position of the phenyl ring to a nitro group resulted in a general reduction of the inhibitory potency against xanthine oxidase.[1] This strongly suggests that this compound is an inhibitor of Xanthine Oxidase, albeit potentially less potent than its cyano-substituted counterpart.

Quantitative Data for Xanthine Oxidase Inhibition by Related Isoxazole Derivatives:

| Compound/Derivative | Target | IC50 (µM) | Reference Compound | IC50 (µM) |

| 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid derivative (6c) | Xanthine Oxidase | 0.13 | Allopurinol | 2.93 |

| Thiazole-5-carboxylic acid derivative (GK-20) | Xanthine Oxidase | 0.45 | - | - |

| Triazole‐linked isatin‐indole‐3‐carboxaldehyde hybrid (A19) | Xanthine Oxidase | 0.37 | - | - |

| 3-phenylcoumarin derivative (34) | Xanthine Oxidase | 0.091 | Febuxostat | 0.02 |

This table presents data for structurally related compounds to infer the potential activity of this compound.

Signaling Pathway: Purine Metabolism and the Role of Xanthine Oxidase

Anti-inflammatory Activity: COX and 5-LOX Inhibition

The isoxazole scaffold is a constituent of several anti-inflammatory drugs. The anti-inflammatory effects of many compounds are mediated through the inhibition of enzymes involved in the arachidonic acid cascade, namely cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX).

While direct data for this compound is not available, a closely related compound, 3-(3-Nitro-phenyl)-4-phenyl-isoxazole , has been synthesized and evaluated for its anti-inflammatory potential. Although this compound lacks the 3-carboxylic acid group, its evaluation provides valuable insight. Studies on other isoxazole derivatives have demonstrated potent inhibition of both COX and 5-LOX enzymes, suggesting that this compound may also exhibit these activities.

Quantitative Data for COX and 5-LOX Inhibition by Related Isoxazole Derivatives:

| Compound/Derivative | Target | IC50 (nM) |

| Phenyl-isoxazole-carboxamide derivative (A13) | COX-1 | 64 |

| Phenyl-isoxazole-carboxamide derivative (A13) | COX-2 | 13 |

| 4,5-diaryl-isoxazole-3-carboxylic acid derivative (39) | 5-LOX | 240 |

| 4,5-diaryl-isoxazole-3-carboxylic acid derivative (40) | 5-LOX | 240 |

| Isoxazole derivative (C3) | 5-LOX | 8470 |

| Isoxazole derivative (C5) | 5-LOX | 10480 |

This table showcases the inhibitory potential of related isoxazole compounds against key inflammatory enzymes.

Signaling Pathway: The Arachidonic Acid Cascade

Antimicrobial Activity

Isoxazole derivatives have been widely investigated for their antimicrobial properties against a range of bacterial and fungal pathogens. The mechanism of action can vary, but often involves the inhibition of essential cellular processes. While specific data for this compound is not available, numerous studies on related compounds suggest its potential as an antimicrobial agent.

Quantitative Data for Antimicrobial Activity of Related Isoxazole Derivatives:

| Compound/Derivative | Microorganism | MIC (µg/mL) |

| Isoxazole clubbed 1,3,4-oxadiazole (5d) | E. coli | - |

| Isoxazole clubbed 1,3,4-oxadiazole (5f) | E. coli | - |

| 3-aryl-5-[5-(4-nitrophenyl)-2-furyl]-2,3-dihydroisoxazole (5a) | Bacillus coccus | - |

| 3-aryl-5-[5-(4-nitrophenyl)-2-furyl]-2,3-dihydroisoxazole (5f) | Bacillus coccus | - |

Note: Specific MIC values were not provided in the source material, but the compounds were reported to be active.

Experimental Protocols

In Vitro Xanthine Oxidase Inhibition Assay

This protocol outlines a spectrophotometric method to determine the inhibitory activity of a compound on xanthine oxidase by measuring the formation of uric acid.

Materials:

-

Xanthine Oxidase (from bovine milk)

-

Xanthine (substrate)

-

This compound (test compound)

-

Allopurinol (positive control)

-

Potassium Phosphate Buffer (e.g., 70 mM, pH 7.5)

-

Dimethyl Sulfoxide (DMSO)

-

UV-Vis Spectrophotometer

-

96-well UV-transparent microplates or quartz cuvettes

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of xanthine (e.g., 150 µM) in potassium phosphate buffer.

-

Prepare stock solutions of the test compound and allopurinol in DMSO.

-

Prepare a working solution of xanthine oxidase (e.g., 0.01 units/mL) in cold phosphate buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

Test compound at various concentrations (or vehicle for control)

-

Xanthine oxidase solution

-

-

Prepare a blank for each sample concentration containing all components except for the xanthine oxidase enzyme.

-

-

Incubation and Reaction Initiation:

-

Pre-incubate the assay mixtures at 25°C for 15 minutes.

-

Initiate the reaction by adding the xanthine substrate solution to each well.

-

-

Measurement:

-

Immediately monitor the increase in absorbance at 295 nm over a period of 5-10 minutes using a spectrophotometer. The rate of increase in absorbance corresponds to the rate of uric acid formation.

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Determine the percentage of inhibition using the formula: % Inhibition = [1 - (rate with inhibitor / rate without inhibitor)] * 100.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Experimental Workflow for Xanthine Oxidase Inhibition Assay

In Vitro COX-1/COX-2 Inhibition Assay

This protocol describes a common method to assess the inhibitory effect of a compound on COX-1 and COX-2 enzymes.

Materials:

-

COX-1 and COX-2 enzymes (ovine or human recombinant)

-

Arachidonic acid (substrate)

-

This compound (test compound)

-

Celecoxib or Indomethacin (positive control)

-

Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)

-

Cofactors (e.g., glutathione, hematin)

-

Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of the test compound and positive controls in a suitable solvent (e.g., DMSO).

-

-

Assay Setup:

-

In separate tubes or wells, pre-incubate the COX-1 or COX-2 enzyme with the test compound or vehicle at various concentrations in the reaction buffer containing cofactors for a specified time (e.g., 15 minutes) at 37°C.

-

-

Reaction Initiation:

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

-

Reaction Termination and Measurement:

-

After a set incubation period (e.g., 10 minutes), terminate the reaction by adding a stop solution (e.g., a strong acid).

-

Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of PGE2 production for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

This protocol details a method to evaluate the inhibitory activity of a compound against 5-LOX.

Materials:

-

5-LOX enzyme (from potato tubers or recombinant human)

-

Linoleic acid or arachidonic acid (substrate)

-

This compound (test compound)

-

Zileuton or Quercetin (positive control)

-

Phosphate buffer (e.g., pH 6.3)

-

Spectrophotometer

Procedure:

-

Assay Setup:

-

In a cuvette, mix the phosphate buffer, 5-LOX enzyme solution, and the test compound at various concentrations.

-

-

Reaction Initiation:

-

Initiate the reaction by adding the substrate (linoleic acid or arachidonic acid).

-

-

Measurement:

-

Immediately measure the change in absorbance at 234 nm, which corresponds to the formation of conjugated dienes, for a few minutes.

-

-

Data Analysis:

-

Calculate the rate of the reaction for each concentration of the test compound.

-

Determine the percentage of inhibition and subsequently the IC50 value.

-

Conclusion

While direct and comprehensive experimental data for this compound remains to be fully elucidated in the public domain, the wealth of information available for structurally analogous compounds provides a strong predictive framework for its potential biological activities. The primary and most probable target for this compound is Xanthine Oxidase , where it is expected to act as an inhibitor. Furthermore, the isoxazole scaffold's well-documented role in modulating the inflammatory response suggests that COX-1, COX-2, and 5-LOX are also highly plausible targets. The potential for antimicrobial activity further broadens the scope of its biological profile.

The experimental protocols provided in this guide offer a robust starting point for the in vitro characterization of this compound. Further investigation is warranted to definitively determine its potency and selectivity against these targets, which will be crucial for any future drug development endeavors. The logical relationships and signaling pathways visualized in this document provide a conceptual framework for understanding the potential downstream effects of this compound's interaction with its biological targets. Researchers are encouraged to utilize this guide as a foundational resource for their investigations into the therapeutic potential of this and related isoxazole derivatives.

References

An In-depth Technical Guide to the Derivatives of 5-(3-Nitrophenyl)isoxazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities. This technical guide focuses on the derivatives of a specific isoxazole, 5-(3-Nitrophenyl)isoxazole-3-carboxylic acid, a core structure that holds significant potential for the development of novel therapeutic agents. The strategic placement of the 3-nitrophenyl group at the 5-position of the isoxazole ring introduces unique electronic and steric properties, influencing the molecule's interaction with biological targets. This document provides a comprehensive overview of the synthesis, biological activities, and experimental protocols associated with these derivatives, with a particular emphasis on their anti-inflammatory properties. All quantitative data is presented in structured tables for comparative analysis, and key experimental workflows are visualized to facilitate understanding.

Synthesis of this compound Derivatives

The synthesis of the this compound core and its subsequent derivatization into amides and esters are crucial steps in exploring the therapeutic potential of this chemical class.

General Synthesis of the Isoxazole Core

A common and effective method for the synthesis of the 5-substituted isoxazole-3-carboxylic acid core is through a 1,3-dipolar cycloaddition reaction. This typically involves the reaction of a nitrile oxide with an alkyne. For the synthesis of the 5-(3-nitrophenyl) substituted core, 3-nitrobenzonitrile oxide would be reacted with a suitable propiolate ester, followed by hydrolysis of the ester to yield the carboxylic acid.

Alternatively, the synthesis can proceed via the reaction of a substituted chalcone with hydroxylamine hydrochloride. This method involves the initial formation of a chalcone by the Claisen-Schmidt condensation of an appropriate aromatic aldehyde (3-nitrobenzaldehyde) and an aromatic ketone, followed by cyclization with hydroxylamine hydrochloride in the presence of a base.

Synthesis of Amide and Ester Derivatives

The carboxylic acid group at the 3-position of the isoxazole ring serves as a convenient handle for the synthesis of a wide array of amide and ester derivatives.

Amide Synthesis: The synthesis of amide derivatives is typically achieved by activating the carboxylic acid, followed by reaction with a desired amine. A general procedure involves dissolving the this compound in a suitable solvent such as dichloromethane (DCM), followed by the addition of a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-Dimethylaminopyridine (DMAP). The appropriate amine is then added to the reaction mixture, which is stirred at room temperature until the reaction is complete.

Ester Synthesis: Ester derivatives can be synthesized through Fischer esterification, where the carboxylic acid is refluxed with an alcohol in the presence of a catalytic amount of a strong acid, such as sulfuric acid.

The following diagram illustrates a general workflow for the synthesis and derivatization of this compound.

Caption: General workflow for the synthesis of this compound and its derivatives.

Biological Activity of Derivatives

Derivatives of this compound have shown promise in the field of anti-inflammatory research. A notable example is the phenolic derivative, 4-[5-(3-nitrophenyl) isoxazol-3-yl] phenol, which has been identified as a potent anti-inflammatory agent.

Anti-inflammatory Activity

The anti-inflammatory potential of these derivatives is often evaluated using in vivo models such as the carrageenan-induced rat paw edema assay. This model is a well-established method for assessing the efficacy of compounds in mitigating acute inflammation.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

-

Animal Model: Wistar albino rats are typically used for this assay.

-

Grouping: Animals are divided into control, standard (e.g., treated with a known anti-inflammatory drug like Nimesulide), and test groups (treated with the synthesized isoxazole derivatives).

-

Administration: The test compounds and the standard drug are administered orally or intraperitoneally, usually 30 minutes before the induction of inflammation.

-

Induction of Edema: A 1% solution of carrageenan is injected subcutaneously into the plantar side of the rat's hind paw.

-

Measurement of Paw Volume: The volume of the paw is measured using a plethysmometer at various time intervals (e.g., 30, 60, 120, and 180 minutes) after the carrageenan injection.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

The following diagram outlines the workflow of the carrageenan-induced paw edema assay.

An In-depth Technical Guide to 5-(3-Nitrophenyl)isoxazole-3-carboxylic Acid: Chemical Identity, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(3-Nitrophenyl)isoxazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical identifiers, provides a plausible experimental protocol for its synthesis, and explores its biological relevance, particularly as a potential inhibitor of xanthine oxidase.

Core Chemical Identifiers

Quantitative data and key chemical identifiers for this compound have been compiled and are presented in Table 1. This information is crucial for substance registration, safety data sheet (SDS) preparation, and experimental design.

| Identifier | Value | Reference |

| CAS Number | 199601-80-4 | [1][2][3] |

| Molecular Formula | C₁₀H₆N₂O₅ | [1][2] |

| Molecular Weight | 234.17 g/mol | [1][2] |

| IUPAC Name | This compound | |

| MDL Number | MFCD11217082 | [1][2] |

Experimental Protocols